N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-7-17(8-6-14)21-23-22(28-24-21)20-19(9-10-29-20)30(26,27)25(4)18-12-15(2)11-16(3)13-18/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONCOMRADTUQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a complex structure incorporating a thiophene ring, an oxadiazole moiety, and sulfonamide functionalities. Its molecular formula is , with a molecular weight of approximately 404.52 g/mol.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities. The following sections detail specific findings related to the compound's activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : A study indicated that derivatives similar to the target compound exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, suggesting effective cytotoxicity .
- PANC-1 (pancreatic cancer) : The compound demonstrated selective activity against PANC-1 cells with notable cytotoxic effects under both normoxic and hypoxic conditions .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.89 | High |
| 17a | MCF-7 | 0.65 | Moderate |
| 17b | PANC-1 | 1.98 | High |
Enzyme Inhibition
The compound's potential as an inhibitor of carbonic anhydrases (CAs) has been explored. Inhibitory assays demonstrated that several oxadiazole derivatives selectively inhibited hCA IX and hCA II at nanomolar concentrations:
This suggests that the compound may serve as a lead for developing selective CA inhibitors for cancer therapy.
The mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts favorably with targets involved in apoptosis pathways and cancer cell proliferation:
- Apoptotic Pathways : Activation of p53 and caspase pathways was noted in MCF-7 cells treated with similar oxadiazole derivatives .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Study on MCF-7 Cells : A derivative showed significant apoptotic induction via upregulation of pro-apoptotic proteins leading to enhanced cell death.
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential use in cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
